molecular formula C33H34Cl2N6O6S B12534998 L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester

L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester

Cat. No.: B12534998
M. Wt: 713.6 g/mol
InChI Key: YNSVZSPFLAGJJY-UHFFFAOYSA-N
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Description

L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its intricate molecular structure, which includes various functional groups such as sulfonyl, cyanophenyl, cyclobutylamino, and pyridinylcarbonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the protection of the amino and carboxyl groups of L-Phenylalanine, followed by the introduction of the sulfonyl and cyanophenyl groups through nucleophilic substitution reactions. The cyclobutylamino and pyridinylcarbonyl groups are then added using amide bond formation reactions. Finally, the ethyl ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine derivatives with different substituents on the aromatic ring.
  • Compounds with similar functional groups, such as sulfonyl or cyanophenyl groups.

Uniqueness

L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C33H34Cl2N6O6S

Molecular Weight

713.6 g/mol

IUPAC Name

ethyl 2-[[1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoate

InChI

InChI=1S/C33H34Cl2N6O6S/c1-2-47-33(44)28(14-20-9-11-23(12-10-20)39-32(43)30-26(34)17-37-18-27(30)35)40-31(42)29-15-24(38-22-6-4-7-22)19-41(29)48(45,46)25-8-3-5-21(13-25)16-36/h3,5,8-13,17-18,22,24,28-29,38H,2,4,6-7,14-15,19H2,1H3,(H,39,43)(H,40,42)

InChI Key

YNSVZSPFLAGJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2Cl)Cl)NC(=O)C3CC(CN3S(=O)(=O)C4=CC=CC(=C4)C#N)NC5CCC5

Origin of Product

United States

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